4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
描述
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was halted due to safety concerns. Despite this, GW501516 has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用机制
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced lipid accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It increases endurance and exercise capacity by enhancing skeletal muscle oxidative metabolism and reducing muscle fatigue. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis and storage.
实验室实验的优点和局限性
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages as a research tool, including its ability to activate PPARδ selectively and its well-established pharmacokinetics and pharmacodynamics. However, its use in lab experiments is limited by its potential toxicity and safety concerns, particularly in relation to its effects on the liver and the development of cancer.
未来方向
There are several potential future directions for research on 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders, particularly in combination with other drugs. Another area of interest is its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the safety and toxicity of this compound and to develop safer and more effective PPARδ agonists.
科学研究应用
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. In preclinical studies, it has been shown to improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure.
属性
IUPAC Name |
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHLOVWIOXJFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。